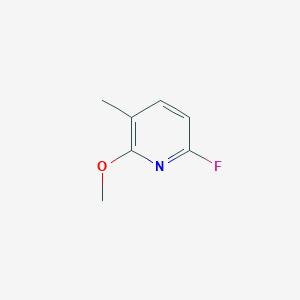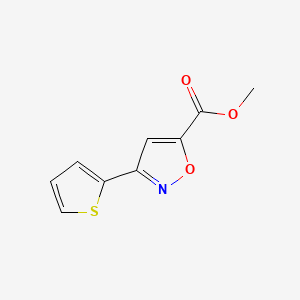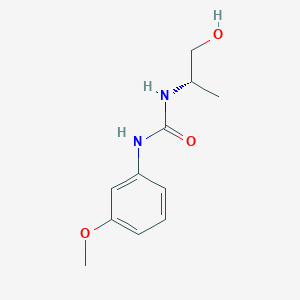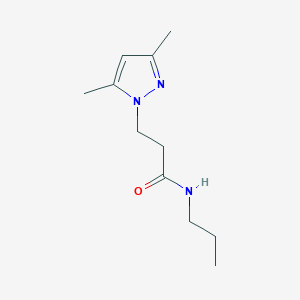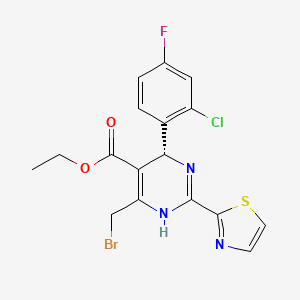
(3S,7S)-7-Methyl-2,3,4,7-tetrahydro-1H-azepin-3-amine bis(2,2,2-trifluoroacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,7S)-7-Methyl-2,3,4,7-tetrahydro-1H-azepin-3-amine bis(2,2,2-trifluoroacetate) is a chemical compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound is characterized by its unique azepine ring structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,7S)-7-Methyl-2,3,4,7-tetrahydro-1H-azepin-3-amine bis(2,2,2-trifluoroacetate) typically involves the following steps:
Formation of the Azepine Ring: The azepine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or diamines.
Trifluoroacetate Formation: The final step involves the reaction of the amine with trifluoroacetic anhydride to form the bis(2,2,2-trifluoroacetate) salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3S,7S)-7-Methyl-2,3,4,7-tetrahydro-1H-azepin-3-amine bis(2,2,2-trifluoroacetate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions can vary widely depending on the desired product, but may include the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
(3S,7S)-7-Methyl-2,3,4,7-tetrahydro-1H-azepin-3-amine bis(2,2,2-trifluoroacetate) has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules.
Biological Studies: The compound may be used in studies to understand its effects on biological systems, including its potential as an antibacterial or antiviral agent.
Industrial Applications: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which (3S,7S)-7-Methyl-2,3,4,7-tetrahydro-1H-azepin-3-amine bis(2,2,2-trifluoroacetate) exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(3S,7S)-7-Methyl-2,3,4,7-tetrahydro-1H-azepin-3-amine: The parent compound without the trifluoroacetate groups.
(3S,7S)-7-Methyl-2,3,4,7-tetrahydro-1H-azepin-3-amine hydrochloride: A similar compound with different salt form.
(3S,7S)-7-Methyl-2,3,4,7-tetrahydro-1H-azepin-3-amine sulfate: Another salt form of the parent compound.
Uniqueness
The bis(2,2,2-trifluoroacetate) form of (3S,7S)-7-Methyl-2,3,4,7-tetrahydro-1H-azepin-3-amine is unique due to the presence of the trifluoroacetate groups, which can influence its solubility, stability, and reactivity. These properties may make it more suitable for certain applications compared to its analogs.
Properties
Molecular Formula |
C11H16F6N2O4 |
|---|---|
Molecular Weight |
354.25 g/mol |
IUPAC Name |
(3S,7S)-7-methyl-2,3,4,7-tetrahydro-1H-azepin-3-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H14N2.2C2HF3O2/c1-6-3-2-4-7(8)5-9-6;2*3-2(4,5)1(6)7/h2-3,6-7,9H,4-5,8H2,1H3;2*(H,6,7)/t6-,7-;;/m0../s1 |
InChI Key |
KASWJUUBKQMGGZ-JFYKYWLVSA-N |
Isomeric SMILES |
C[C@H]1C=CC[C@@H](CN1)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1C=CCC(CN1)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


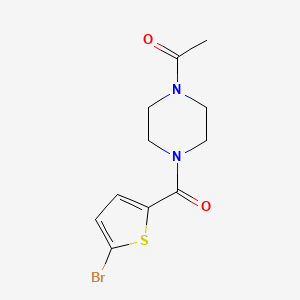

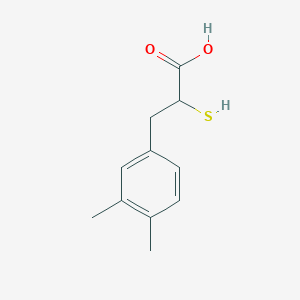
![4-Fluoro-1-azabicyclo[2.2.1]heptane](/img/structure/B14912980.png)

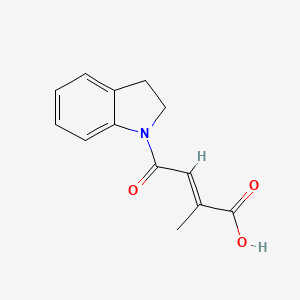


![n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine](/img/structure/B14913027.png)
